1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
CAS No.:
Cat. No.: VC15838657
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5 |
|---|---|
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | 1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19) |
| Standard InChI Key | WHWWEBHLZGOCCX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is C₁₄H₁₃N₅, with a molecular weight of 251.29 g/mol . Its IUPAC name, 1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile, reflects the presence of a pyridine ring substituted at the 5-position with a 2-aminopyrimidin-5-yl group and a cyclobutane-carbonitrile moiety at the 2-position. The compound’s canonical SMILES string, C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N, encodes its connectivity and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₅ | |
| Molecular Weight | 251.29 g/mol | |
| CAS Number | 1369513-80-3 | |
| XLogP3 (Partition Coefficient) | 1.8 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
The planar pyridine and pyrimidine rings enable π-π stacking interactions with biological targets, while the cyclobutane ring introduces conformational rigidity, potentially enhancing binding specificity .
Synthesis and Manufacturing
The synthesis of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves multi-step reactions, often starting with Suzuki-Miyaura cross-coupling to assemble the pyridine-pyrimidine backbone. A representative protocol includes:
-
Formation of the Pyridine Intermediate: 5-Bromopyridin-2-amine is coupled with 2-aminopyrimidin-5-ylboronic acid using a palladium catalyst.
-
Cyclobutane Ring Construction: The nitrile-substituted cyclobutane is introduced via [2+2] cycloaddition or alkylation reactions, followed by dehydration .
-
Final Functionalization: Amine protection and deprotection steps ensure regioselectivity, as exemplified by the use of tert-butyloxycarbonyl (Boc) groups in related syntheses .
Critical reagents include Pd(PPh₃)₄ for cross-coupling and NaBH₄ for selective reductions . The process typically yields purities >95%, as verified by high-performance liquid chromatography (HPLC) .
Structural Characterization
Advanced analytical techniques confirm the compound’s structure:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 7.8–8.2 ppm) protons, while the cyclobutane protons resonate as multiplet peaks near δ 2.5–3.5 ppm.
-
X-ray Crystallography: Crystallographic data validate the nearly perpendicular orientation of the pyridine and pyrimidine rings, with a dihedral angle of 85.3°.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 252.3, consistent with the molecular weight .
Pharmacological Applications
Kinase Inhibition
The compound’s primary therapeutic mechanism involves competitive inhibition of ATP-binding sites in kinases, such as Janus kinases (JAK) and cyclin-dependent kinases (CDK) . By blocking phosphorylation cascades, it suppresses cell proliferation in cancer models .
Anticancer Activity
In vitro studies demonstrate nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (K562) cell lines, with minimal cytotoxicity to normal fibroblasts . Synergistic effects are observed when combined with checkpoint inhibitors like pembrolizumab .
Immune Modulation
The compound downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting JAK-STAT signaling, suggesting utility in autoimmune diseases such as rheumatoid arthritis .
Derivatives and Structure-Activity Relationships
Structural modifications enhance potency and selectivity:
-
Oxadiazole Derivatives: Introducing a 1,2,4-oxadiazole ring at the cyclobutane position (e.g., PubChem CID 56944712) improves metabolic stability .
-
Fluorinated Analogues: Substituting the pyridine ring with fluorine atoms increases blood-brain barrier penetration, as seen in reldesemtiv derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume